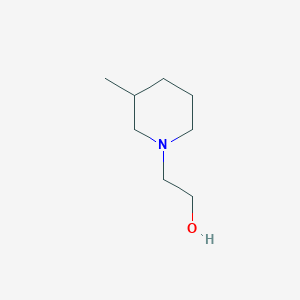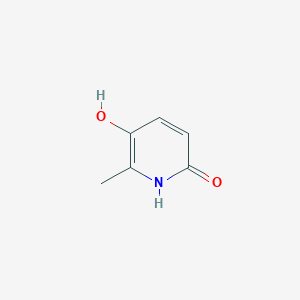
2-(3-Methylpiperidin-1-yl)ethanol
Vue d'ensemble
Description
“2-(3-Methylpiperidin-1-yl)ethanol” is a compound with a molecular weight of 143.23 g/mol. It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives, including “this compound”, are synthesized using various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a methyl group and an ethanol group attached to the piperidine ring.Applications De Recherche Scientifique
Chemical and Thermal Cleavage in Polymer Chemistry
2-(Pyridin-2-yl)ethanol demonstrates significant utility in polymer chemistry, particularly as a protective group for methacrylic acid (MAA). It can be selectively removed from polymers either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This capability highlights its role in the synthesis and modification of polymers, making it a valuable tool for creating diverse polymeric materials with specific properties. The monomer 2-(pyridin-2-yl)ethyl methacrylate, derived from 2-(pyridin-2-yl)ethanol, enables the synthesis of homopolymers and diblock copolymers, offering extensive applications in polymer research and development (Elladiou & Patrickios, 2012).
Novel Eu~(3+) Selective Chemosensors
The compound 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, related to the chemical family of 2-(3-Methylpiperidin-1-yl)ethanol, has been synthesized and characterized for its potential as a Eu~(3+) selective chemosensor. Its unique fluorescence quenching effect and bathochromic shifts in UV spectra upon interaction with Eu3+ ions make it an efficient tool for detecting these ions in environmental and medicinal contexts. Such chemosensors can play a crucial role in monitoring and studying europium's presence and concentration, contributing valuable information for scientific research and practical applications (Chen Qiu, 2012).
Agricultural and Medicinal Chemistry
Compounds like 2-(1H-1,2,4-triazol-1-yl)ethanols, which share functional similarities with this compound, are garnering attention in agricultural and medicinal chemistry for their herbicidal and antifungal activities. The development of methods to access these substituted triazoles, involving the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, underscores the potential of such compounds in creating new treatments and solutions for agricultural pests and fungal diseases. This research opens up pathways for the discovery and development of novel compounds with specific biological activities (Lassalas et al., 2017).
Fluorescent Probes for Biological Studies
2-((Naphthalen-6-yl)methylthio)ethanol, a compound within the research scope of this compound, has been shown to be a highly selective fluorescent sensor for Al(3+) ions within the physiological pH range. Its ability to detect Al(3+) bound to cells through fluorescence microscopy, without interference from other common metal ions or anions, marks it as a powerful tool for biological and medical research, particularly in studies related to aluminum's biological roles and toxicology (Banerjee et al., 2012).
Orientations Futures
Piperidine and its derivatives, including “2-(3-Methylpiperidin-1-yl)ethanol”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mécanisme D'action
Target of Action
2-(3-Methylpiperidin-1-yl)ethanol is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to have various pharmacological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities , but the exact pathways and their downstream effects for this specific compound require further investigation.
Result of Action
Piperidine derivatives are known to have various pharmacological activities
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMLJDZKPYMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308544 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39123-22-3 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)








